N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17NO5S2 and its molecular weight is 391.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” contains structural elements of furan and thiophene, both of which are heterocyclic compounds. Compounds containing these structures have been found to bind with high affinity to multiple receptors , suggesting that this compound could also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with these structures can cause changes in cellular processes by binding to and modulating the activity of their target proteins .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Furan and thiophene derivatives have been found to possess various biological activities, suggesting that they could impact a range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects. Furan and thiophene derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c20-26(21,13-5-6-16-17(11-13)24-9-8-23-16)19-12-14(15-3-1-7-22-15)18-4-2-10-25-18/h1-7,10-11,14,19H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGULJLQZXIBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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